N-[2-(diethylamino)ethyl]-2-(1H-imidazol-2-ylcarbonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(diethylamino)ethyl]-2-(1H-imidazole-2-carbonyl)benzamide is a complex organic compound that features both an imidazole ring and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)ethyl]-2-(1H-imidazole-2-carbonyl)benzamide typically involves multiple steps. One common method starts with the preparation of the imidazole ring, followed by the introduction of the benzamide group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(diethylamino)ethyl]-2-(1H-imidazole-2-carbonyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, often in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-[2-(diethylamino)ethyl]-2-(1H-imidazole-2-carbonyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-[2-(diethylamino)ethyl]-2-(1H-imidazole-2-carbonyl)benzamide exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity. The benzamide group may interact with proteins or nucleic acids, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(dimethylamino)ethyl]benzamide
- N-[2-(diethylamino)ethyl]acrylamide
- N-[2-(diethylamino)ethyl]prop-2-enamide
Uniqueness
N-[2-(diethylamino)ethyl]-2-(1H-imidazole-2-carbonyl)benzamide is unique due to its combined imidazole and benzamide structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and interactions compared to similar compounds.
Properties
Molecular Formula |
C17H22N4O2 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-(1H-imidazole-2-carbonyl)benzamide |
InChI |
InChI=1S/C17H22N4O2/c1-3-21(4-2)12-11-20-17(23)14-8-6-5-7-13(14)15(22)16-18-9-10-19-16/h5-10H,3-4,11-12H2,1-2H3,(H,18,19)(H,20,23) |
InChI Key |
USRDNNJTZJGRBH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=CC=C1C(=O)C2=NC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.